molecular formula C28H54O2 B14465142 Tetradecyl tetradec-2-enoate CAS No. 71801-88-2

Tetradecyl tetradec-2-enoate

Cat. No.: B14465142
CAS No.: 71801-88-2
M. Wt: 422.7 g/mol
InChI Key: YVTOLJVMIWTRRN-UHFFFAOYSA-N
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Description

Tetradecyl tetradec-2-enoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecyl tetradec-2-enoate typically involves the esterification reaction between tetradecanoic acid and tetradecanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, leading to higher yields and purity of the final product. The use of continuous flow reactors also enables better control over reaction parameters such as temperature and pressure, which are crucial for optimizing the esterification process.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl tetradec-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound can be oxidized to form tetradecanoic acid.

    Reduction: Reduction of the ester yields tetradecanol.

    Substitution: Substitution reactions can produce a variety of products depending on the nucleophile used.

Scientific Research Applications

Tetradecyl tetradec-2-enoate has several applications in scientific research, including:

    Chemistry: It is used as a starting material for the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: this compound is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of tetradecyl tetradec-2-enoate involves its interaction with cellular membranes. The long carbon chain of the compound allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, the ester group can undergo hydrolysis to release tetradecanoic acid and tetradecanol, which may have their own biological activities.

Comparison with Similar Compounds

Similar Compounds

    Tetradecyl acetate: Similar in structure but with an acetate group instead of the tetradec-2-enoate group.

    Tetradecyl prop-2-enoate: Another ester with a different alkyl chain length and unsaturation.

    Tetradec-2-enal: An aldehyde with a similar carbon chain length but different functional group.

Uniqueness

Tetradecyl tetradec-2-enoate is unique due to its specific ester group and long carbon chain, which confer distinct chemical and physical properties Its ability to integrate into lipid bilayers and affect membrane properties sets it apart from other similar compounds

Properties

CAS No.

71801-88-2

Molecular Formula

C28H54O2

Molecular Weight

422.7 g/mol

IUPAC Name

tetradecyl tetradec-2-enoate

InChI

InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-30-28(29)26-24-22-20-18-16-14-12-10-8-6-4-2/h24,26H,3-23,25,27H2,1-2H3

InChI Key

YVTOLJVMIWTRRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCC

Origin of Product

United States

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